2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a phenyl group at position 5, and a sulfanyl acetohydrazide moiety at position 3. Its molecular formula is C₂₀H₂₁N₅OS, with an average mass of 379.482 g/mol and a monoisotopic mass of 379.146681 g/mol . This compound serves as a precursor for synthesizing hydrazone derivatives by reacting with aldehydes or isatins, enabling structural diversification for biological evaluation . Its synthesis typically involves S-alkylation of 1,2,4-triazole-3-thiol precursors followed by condensation with hydrazides or aldehydes under reflux conditions in methanol, yielding derivatives with varying substituents .
Properties
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-2-17-11(9-6-4-3-5-7-9)15-16-12(17)19-8-10(18)14-13/h3-7H,2,8,13H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSMJKKJSVYHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with acetohydrazide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and hydrazine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit antifungal properties. A study highlighted that compounds similar to 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide demonstrated effective inhibition against various fungal strains, including Candida species. The mechanism involves interference with the synthesis of ergosterol, a critical component of fungal cell membranes.
Case Study:
In an experimental setup, a derivative was tested against Candida albicans and showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antifungal activity compared to traditional antifungals like fluconazole.
Anticancer Properties
Another significant application is in cancer therapy. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in breast cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
Plant Growth Regulation
The compound has also been investigated for its role as a plant growth regulator. It has been shown to enhance growth parameters in crops such as wheat and rice when applied at specific concentrations.
Case Study:
Field trials demonstrated that applying the compound at a concentration of 100 ppm resulted in a 25% increase in yield compared to untreated controls.
Synthesis of Novel Polymers
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Triazole-based Polymer | 250 | 30 |
| Conventional Polymer | 200 | 20 |
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents attached to the hydrazone moiety. Key analogs include:
Cytotoxicity Against Cancer Cell Lines
The target compound and its analogs exhibit differential cytotoxicity profiles across cancer cell lines:
- Melanoma (IGR39) Sensitivity: Derivatives with indolin-3-ylidene (Compound 4) or pyrrole substituents demonstrated the highest cytotoxicity against IGR39 cells in 3D cultures, likely due to enhanced penetration and interaction with melanoma-specific pathways .
- Selectivity: Compound 10 exhibited 2–3-fold higher selectivity for cancer cells over non-cancerous fibroblasts compared to other derivatives, attributed to its electron-donating dimethylamino group enhancing target specificity .
Antimetastatic and Antioxidant Activities
- Antimetastatic Activity : Compound 10 inhibited cancer cell migration by >50% in scratch assays, outperforming analogs with nitro or methoxy groups .
- Antioxidant Activity : The 1-phenylethylidene derivative () demonstrated 1.5-fold higher ferric-reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT), linked to its ability to stabilize free radicals via resonance .
Biological Activity
The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (CAS No. 305337-11-5) belongs to a class of hydrazones and triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 263.32 g/mol. The structure features a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including our compound of interest.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Significant antibacterial effect |
| Escherichia coli | 64 µg/mL | Moderate antibacterial effect |
| Candida albicans | 16 µg/mL | Effective against fungi |
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against Candida albicans .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays. The reducing power was measured at 106.25 μM Fe²⁺, indicating a strong antioxidant effect compared to standard antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | Reducing Power (μM Fe²⁺) |
|---|---|
| This compound | 106.25 |
| Butylated Hydroxytoluene (BHT) | 70.61 |
| Ascorbic Acid | 103.41 |
These findings suggest that the compound could be a promising candidate for developing new antioxidant agents .
Anticancer Potential
Triazole derivatives have been studied for their anticancer properties due to their ability to inhibit various cancer cell lines. Preliminary studies indicate that compounds similar to This compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
Case Studies
One notable study evaluated the effects of various triazole derivatives on cancer cell lines such as HeLa and MCF7. The results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 values ranging from 10 to 30 µM), demonstrating their potential as anticancer agents .
Q & A
Basic Synthesis: What is a standard protocol for synthesizing 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide?
Methodological Answer:
A common approach involves reacting a triazole-thiol precursor with hydrazine hydrate under reflux. For example, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate can be treated with hydrazine hydrate (1.2 eq) in absolute ethanol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). The product is isolated by pouring the mixture into ice water and recrystallizing from ethanol .
Advanced Synthesis: How can solvent-free reductive amination improve derivatization of this compound?
Methodological Answer:
Derivatives can be synthesized via solvent-free reductive amination. Grind this compound (1 mmol) with substituted aldehydes (1 mmol) in an agate mortar, then add NaBH₄–H₃BO₃ (1:1). Monitor reaction progress by TLC, wash with water, and recrystallize. This method reduces solvent waste and improves reaction efficiency .
Basic Characterization: What analytical techniques confirm the compound’s purity and structure?
Methodological Answer:
- TLC : Monitor reaction progress using chloroform:methanol (7:3) .
- Recrystallization : Purify from ethanol or water-ethanol mixtures .
- Elemental Analysis : Confirm C, H, N, S content.
- FT-IR : Identify characteristic bands (e.g., N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .
Advanced Characterization: How can Hirshfeld surface analysis and DFT studies resolve structural ambiguities?
Methodological Answer:
Hirshfeld surface analysis maps intermolecular interactions (e.g., H-bonding, π-stacking) using crystallographic data. DFT calculations (B3LYP/6-31G(d)) predict electronic properties, bond lengths, and stability. These methods explain unexpected crystallographic results, such as non-covalent interactions influencing stability .
Data Contradiction: How to address unexpected byproducts during triazole-thiol reactions?
Methodological Answer:
Unexpected byproducts (e.g., pyrazole derivatives) may arise from competing reaction pathways. Use LC-MS or GC-MS to identify side products. For example, phenylhydrazine hydrochloride can yield indole derivatives or pyrazole adducts depending on substituent electronic effects . Optimize reaction conditions (pH, temperature) to suppress competing mechanisms.
Basic Biological Activity: What assays evaluate antimicrobial activity of derivatives?
Methodological Answer:
- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Use broth dilution (e.g., 0.5–128 µg/mL) .
- Antifungal Assays : Screen against C. albicans via microplate dilution.
Advanced Biological Activity: How to design enzyme inhibition studies (e.g., α-glucosidase)?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values using 4-nitrophenyl-α-D-glucopyranoside as substrate.
- Molecular Docking : Use AutoDock Vina to predict binding modes to α-glucosidase (PDB: 1XSI).
- SAR Analysis : Modify substituents (e.g., 4-ethyl vs. 4-chlorophenyl) to optimize inhibition .
Mechanistic Studies: How to investigate substituent effects on reaction pathways?
Methodological Answer:
- Computational Modeling : Gaussian 09 to calculate activation energies for different substituents (e.g., electron-withdrawing groups accelerate cyclization).
- Isotopic Labeling : Use ¹⁵N-labeled hydrazide to track intermediate formation via NMR .
Stability and Storage: What conditions prevent degradation of the compound?
Methodological Answer:
Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and light. Degradation products (e.g., oxidized sulfanyl groups) can be monitored via HPLC (C18 column, acetonitrile:water gradient) .
Advanced SAR: How to correlate substituent electronic effects with bioactivity?
Methodological Answer:
- Hammett Analysis : Plot log(IC₅₀) vs. σ values for substituents (e.g., 4-ethyl, 4-methoxy).
- QSAR Modeling : Use MLR or CoMFA to predict bioactivity based on descriptors (logP, polar surface area) .
Crystallographic Challenges: How to resolve disorder in triazole-thiol crystals?
Methodological Answer:
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K).
- SHELXL Refinement : Apply restraints to disordered sulfanyl or ethyl groups.
- Hirshfeld Analysis : Confirm packing motifs (e.g., C–H···π interactions) .
Cross-Disciplinary Approaches: How to integrate computational chemistry with synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
